3-tert-Butylbicyclo[2.2.2]octan-2-one
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Overview
Description
3-tert-Butylbicyclo[2.2.2]octan-2-one is a bicyclic organic compound characterized by a tert-butyl group attached to a bicyclo[2.2.2]octane framework. This compound is notable for its rigid structure and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylbicyclo[2.2.2]octan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene derivative . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butylbicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
3-tert-Butylbicyclo[2.2.2]octan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-tert-Butylbicyclo[2.2.2]octan-2-one involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to target molecules, influencing their activity and function. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: A parent compound without the tert-butyl group.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A nitrogen-containing analog with different chemical properties.
Bicyclo[3.2.1]octane: A structurally related compound with a different ring system.
Uniqueness
3-tert-Butylbicyclo[2.2.2]octan-2-one is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and binding properties. This makes it a valuable compound for studying steric effects and for applications requiring specific molecular interactions .
Properties
CAS No. |
53482-98-7 |
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Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3-tert-butylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C12H20O/c1-12(2,3)10-8-4-6-9(7-5-8)11(10)13/h8-10H,4-7H2,1-3H3 |
InChI Key |
KDODVFMBKQLKQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C2CCC(C1=O)CC2 |
Origin of Product |
United States |
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